tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJZOPRCHWORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
The most common route to benzoxazines involves a Mannich reaction between a phenol derivative, formaldehyde, and a primary amine. For this compound, the phenol precursor 6-(tert-butoxycarbonylaminomethyl)phenol is synthesized first:
Synthesis of 6-(Aminomethyl)phenol :
Boc Protection :
Benzoxazine Ring Formation :
Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Post-Functionalization Approach
An alternative method involves modifying a pre-formed benzoxazine core:
Synthesis of 6-(Bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine :
Amination and Boc Protection :
Yield : 65–70% (lower due to side reactions during bromination).
Characterization and Analytical Data
Spectroscopic Analysis
Thermal Properties
Differential scanning calorimetry (DSC) reveals a curing exotherm at 214–236°C (heating rate 5–20°C/min), with an apparent activation energy of 116.9 kJ/mol calculated via the Kissinger method.
Synthetic Optimization Data
| Parameter | Mannich Route | Post-Functionalization Route |
|---|---|---|
| Overall Yield (%) | 78–82 | 65–70 |
| Purity (HPLC, %) | ≥95 | ≥90 |
| Reaction Time (hours) | 24 | 48 |
| Key Limitation | High purity | Low bromide reactivity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazine ring allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the benzoxazine ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, the compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression .
1.2 Neuroprotective Effects
Studies have shown that compounds similar to tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate can provide neuroprotective effects against oxidative stress and neuroinflammation. These properties make it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
1.3 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Agricultural Applications
2.1 Herbicidal Activity
Research has identified various benzoxazine derivatives as effective herbicides. The structural characteristics of this compound may enhance its efficacy in controlling weed species while minimizing harm to crops .
2.2 Plant Growth Regulation
Compounds like this compound have been investigated for their roles as plant growth regulators. They can influence plant development processes such as seed germination and root elongation, potentially leading to improved agricultural yields .
Materials Science
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .
3.2 Synthesis of Functional Materials
The compound serves as a versatile building block for synthesizing functional materials with specific properties tailored for applications in electronics and photonics. Its ability to undergo various chemical transformations opens avenues for creating novel materials with enhanced functionalities .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme function and inhibition.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate
- CAS Number : 928118-19-8 (primary) or 1365874-61-8 (alternative)
- Molecular Formula : C₁₄H₂₀N₂O₃
- Molecular Weight : 264.32 g/mol
- Structure : Features a benzoxazine core (3,4-dihydro-2H-1,4-benzoxazin-6-yl) with a methyl group at the 6-position, linked to a tert-butyl carbamate moiety via a carbamate bridge .
Key Properties :
- Applications : Likely serves as an intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system (CNS) disorders or kinase inhibitors, given the benzoxazine scaffold’s prevalence in drug discovery .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Position and Reactivity: The target compound’s methyl spacer between the benzoxazine and carbamate groups (vs. The aminomethyl derivative () introduces a reactive primary amine, enabling conjugation with carboxylic acids or carbonyl groups, a critical step in peptide-based drug synthesis .
Functional Group Impact :
- Trifluoromethyl groups () enhance lipophilicity and resistance to oxidative metabolism, making such derivatives suitable for CNS-targeting agents with prolonged half-lives .
- Hydroxycyclopentyl carbamates () demonstrate the importance of stereochemistry; the (1S,3S) configuration may offer better target binding than its diastereomers in kinase inhibitor applications .
Physicochemical Properties :
- The target compound ’s molecular weight (264.32 g/mol) and moderate logP (predicted ~2.5) align with Lipinski’s rules for oral bioavailability, whereas bulkier derivatives (e.g., trifluoromethyl-containing analogs) may face solubility challenges .
Synthetic Utility :
- tert-Butyl carbamates are widely used as protecting groups for amines. The target compound ’s benzoxazine core is a privileged structure in medicinal chemistry, often leveraged for its planar aromaticity and hydrogen-bonding capacity .
Biological Activity
tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate is a synthetic organic compound belonging to the class of benzoxazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-proliferative effects and its role as a pharmacophore in drug design. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- CAS Number : 1799541-30-2
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors that modulate cellular pathways. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.
Anti-Proliferative Effects
Research indicates that compounds with similar structures exhibit anti-proliferative properties against various cancer cell lines. For instance, studies have shown that benzoxazine derivatives can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression. The specific anti-cancer activity of this compound is yet to be fully characterized.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
- IC50 values for related compounds ranged from 10 to 50 µM, suggesting potential for further development as therapeutic agents .
-
Mechanistic Insights :
- Another investigation into the mechanism revealed that certain benzoxazine derivatives activate caspase pathways leading to apoptosis in cancer cells. This suggests that this compound may share similar apoptotic mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure Type | Molecular Weight | Notable Activity |
|---|---|---|---|
| tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Tetrahydroquinoline | 264.32 g/mol | Antimicrobial |
| N-Boc-3,4-dihydro-2H-pyridine | Pyridine derivative | 206.26 g/mol | Anti-inflammatory |
| tert-butyl N-(3oxo)-benzoxazine | Benzoxazine | 264.28 g/mol | Anti-cancer |
This table illustrates the diversity in biological activities among compounds with similar structural features.
Applications in Drug Design
The unique structural characteristics of this compound make it a promising candidate in drug design. Its potential applications include:
Q & A
Q. What synthetic routes are commonly employed for tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate, and how are key intermediates optimized?
The compound is typically synthesized via a multi-step process involving benzoxazine ring formation followed by carbamate protection. For example, tert-butyl carbamates are often introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM at 0–25°C . Critical parameters include stoichiometric control of Boc₂O, pH (to avoid premature deprotection), and inert atmosphere to prevent hydrolysis. Intermediate purity is ensured via silica gel chromatography (hexane/EtOAc gradients) .
Q. Which spectroscopic techniques are most reliable for structural validation, and how are ambiguous NMR signals resolved?
1H/13C NMR and IR spectroscopy are standard for confirming the benzoxazine core and Boc group. Aromatic protons in the 6.5–7.5 ppm range (1H NMR) and carbonyl signals at ~170 ppm (13C NMR) are characteristic. Ambiguities in splitting patterns (e.g., overlapping diastereotopic protons) can be resolved using 2D NMR (COSY, HSQC) . For absolute configuration determination, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is recommended .
Q. What storage conditions prevent degradation of tert-butyl carbamates, and how are decomposition products analyzed?
Store at –20°C in airtight containers under nitrogen to minimize hydrolysis of the Boc group. Decomposition (e.g., tert-butyl alcohol formation) is monitored via TLC (Rf shifts) or HPLC-MS. Accelerated stability studies (40°C/75% RH for 14 days) can identify degradation pathways .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral benzoxazine derivatives?
Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) are used to induce asymmetry in the benzoxazine ring. For example, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate derivatives are resolved via chiral HPLC (Chiralpak AD-H column) or asymmetric hydrogenation . Stereochemical assignments require NOESY or X-ray diffraction .
Q. What in vitro assays are suitable for evaluating neuroprotective activity, and how are data contradictions addressed?
Primary neuronal cultures (e.g., rat cortical neurons) exposed to oxidative stress (H₂O₂ or glutamate) can assess neuroprotection via MTT assay or LDH release. Contradictions in dose-response curves may arise from compound solubility or metabolite interference. Validate results using orthogonal assays (e.g., caspase-3 activation) and LC-MS to confirm intracellular concentrations .
Q. What computational methods assist in reconciling theoretical vs. experimental spectroscopic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental values. Discrepancies in aromatic regions may indicate conformational flexibility or solvent effects. Software like Gaussian or ACD/Labs NMR Predictor can model these variations .
Q. How do reaction kinetics and scale-up parameters affect yield in gram-scale syntheses?
Key factors include heat dissipation (use jacketed reactors), mixing efficiency (impeller design), and Boc protection kinetics (monitored via in situ FTIR). Pilot studies (50–100 mg) optimize catalyst loading (e.g., DMAP for carbamate formation) before transitioning to flow chemistry for larger batches. Yield drops >10% often trace to incomplete Boc activation—address via excess Boc₂O (1.2 equiv) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
